molecular formula C6H4BrNO4S B13413128 Methyl 2-bromo-5-nitrothiophene-3-carboxylate CAS No. 56235-22-4

Methyl 2-bromo-5-nitrothiophene-3-carboxylate

Cat. No.: B13413128
CAS No.: 56235-22-4
M. Wt: 266.07 g/mol
InChI Key: BPKIIIACNBCMMT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-nitrothiophene-3-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is particularly interesting due to its bromine and nitro substituents, which impart unique chemical properties and reactivity. It is used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Nitration: The synthesis of methyl 2-bromo-5-nitrothiophene-3-carboxylate typically begins with thiophene. The thiophene undergoes bromination to introduce the bromine atom at the 2-position. This is followed by nitration to introduce the nitro group at the 5-position.

    Reaction Conditions: Bromination is usually carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. Nitration is performed using a mixture of nitric acid and sulfuric acid. Esterification is achieved using methanol and a strong acid like sulfuric acid as a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in methyl 2-bromo-5-nitrothiophene-3-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Major Products:

    Substitution: Products include various substituted thiophenes depending on the nucleophile used.

    Reduction: The major product is methyl 2-amino-5-nitrothiophene-3-carboxylate.

    Oxidation: Products include sulfoxides and sulfones of the thiophene ring.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex thiophene derivatives.

    Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.

    Biological Probes: Used in the development of biological probes for studying enzyme activities and cellular processes.

Industry:

    Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.

    Corrosion Inhibitors: Employed as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-nitrothiophene-3-carboxylate depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

    Methyl 2-bromo-3-nitrothiophene-5-carboxylate: Similar structure but different substitution pattern.

    Methyl 2-chloro-5-nitrothiophene-3-carboxylate: Chlorine instead of bromine.

    Methyl 2-bromo-5-amino-thiophene-3-carboxylate: Amino group instead of nitro group.

Uniqueness: Methyl 2-bromo-5-nitrothiophene-3-carboxylate is unique due to the combination of bromine and nitro substituents, which impart distinct reactivity and biological activity. The presence of both electron-withdrawing groups (bromine and nitro) makes it a versatile intermediate for further functionalization and application in various fields.

Properties

CAS No.

56235-22-4

Molecular Formula

C6H4BrNO4S

Molecular Weight

266.07 g/mol

IUPAC Name

methyl 2-bromo-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C6H4BrNO4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,1H3

InChI Key

BPKIIIACNBCMMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

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